Cas no 939772-31-3 (5-(thiophen-3-yl)pent-4-yn-1-ol)

5-(Thiophen-3-yl)pent-4-yn-1-ol is a versatile organic compound featuring a thiophene ring linked to a pentynol moiety via a triple bond. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for applications in heterocyclic and alkyne-based transformations. The presence of both a thiophene group and a terminal hydroxyl group enhances its utility as a building block for pharmaceuticals, agrochemicals, and functional materials. Its alkyne functionality allows for click chemistry applications, while the hydroxyl group provides a handle for further derivatization. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in research and industrial settings.
5-(thiophen-3-yl)pent-4-yn-1-ol structure
939772-31-3 structure
Product Name:5-(thiophen-3-yl)pent-4-yn-1-ol
CAS No:939772-31-3
MF:C9H10OS
MW:166.240101337433
CID:5041739
Update Time:2025-08-04

5-(thiophen-3-yl)pent-4-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Thienyl)-4-pentyne-1-ol
    • 5-thiophen-3-ylpent-4-yn-1-ol
    • 5-(thiophen-3-yl)pent-4-yn-1-ol
    • Inchi: 1S/C9H10OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8,10H,1,3,6H2
    • InChI Key: JVNZAVXFEFXBDH-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C#CCCCO

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 165
  • XLogP3: 1.9
  • Topological Polar Surface Area: 48.5

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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T262446-100mg
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$ 160.00 2022-06-02
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Additional information on 5-(thiophen-3-yl)pent-4-yn-1-ol

Introduction to 5-(thiophen-3-yl)pent-4-yn-1-ol (CAS No. 939772-31-3)

5-(thiophen-3-yl)pent-4-yn-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 939772-31-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, featuring a thiophene ring linked to a pent-4-yne backbone, presents a promising scaffold for the development of novel bioactive molecules and advanced functional materials. The integration of the thiophene moiety, known for its electronic and steric characteristics, with the alkyne group introduces a rich chemical space for modifications and applications.

The structural motif of 5-(thiophen-3-yl)pent-4-yn-1-ol combines the aromatic stability of the thiophene ring with the reactive potential of the terminal alkyne. Thiophenes are heterocyclic compounds that have been extensively studied for their role in pharmaceuticals, agrochemicals, and organic electronics, owing to their ability to participate in various electronic transitions and coordinate with metals. The pent-4-yne segment, on the other hand, provides a flexible alkyl chain with a reactive triple bond, which can be utilized for further functionalization via cross-coupling reactions, hydrogenation, or oxidation processes. This dual functionality makes 5-(thiophen-3-yl)pent-4-yn-1-ol a versatile intermediate in synthetic chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways relevant to human health. The thiophene ring in 5-(thiophen-3-yl)pent-4-yn-1-ol serves as an excellent pharmacophore for interacting with biological targets such as enzymes and receptors. For instance, derivatives of thiophene have shown promise in inhibiting kinases, which are overactive in many cancers, by mimicking natural substrates or blocking ATP binding sites. The alkyne group can be further modified to introduce additional pharmacological properties or to enhance solubility and bioavailability. This has led to the exploration of 5-(thiophen-3-yl)pent-4-yn-1-ol as a precursor in drug discovery programs aimed at addressing unmet medical needs.

Moreover, the electronic properties of the thiophene ring make it an attractive component for applications in organic electronics. Thiophene-based conjugated polymers and small molecules are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The presence of the alkyne group in 5-(thiophen-3-yl)pent-4-yne allows for further tuning of electronic properties through modifications such as dimerization or polymerization. Recent advances in this area have demonstrated that incorporating alkynes into conjugated systems can lead to enhanced charge transport properties and improved device performance. This has opened up new avenues for developing next-generation electronic devices with improved efficiency and stability.

The synthesis of 5-(thiophen)-3-y-pent--4--yn--1--ol involves multi-step organic transformations that highlight its synthetic utility. One common approach starts with the reaction of 3-bromothiophene with propargyl Grignard reagent to form the desired thienylalkyne intermediate. Subsequent hydroborationoxidation or reduction steps can be employed to introduce functional groups at different positions along the carbon chain. The versatility of this synthetic route allows chemists to explore various derivatives by selectively modifying either the thiophene ring or the alkyne moiety. Such flexibility is crucial for tailoring the compound's properties for specific applications.

Recent studies have also explored the role of 5-(thiophen--3--y-pent--4--yn--1--ol in material science, particularly in designing novel materials with unique optical and mechanical properties. For example, researchers have investigated its potential as a monomer for synthesizing poly(thienoacetylenes), which exhibit exceptional photophysical properties due to their extended conjugation system. These polymers have shown promise in applications such as sensors, light-emitting devices, and photovoltaic cells. Additionally, the ability to tune the molecular structure of these polymers by introducing different substituents on the thiophene ring allows for fine control over their performance characteristics.

The pharmaceutical industry has also recognized the potential of 5-(thiophen--3--y-pent--4--yn--1--ol as a building block for drug discovery. Its unique structural features make it an ideal candidate for generating libraries of compounds with diverse biological activities. High-throughput screening (HTS) campaigns have been conducted using derivatives of this compound to identify lead molecules with therapeutic potential against various diseases. The success of these efforts underscores the importance of structurally diverse scaffolds like 5-(thiophen--3--y-pent--4--yn--1--ol in modern drug discovery pipelines.

In conclusion, 5-(thiophen)--3---y-pent---4---yn---1---ol (CAS No.--939772---31---3) is a multifaceted compound with significant applications across multiple disciplines including pharmaceutical chemistry, material science, and organic electronics . Its unique structural features, synthetic versatility, and functional potential make it an invaluable tool for researchers seeking to develop novel bioactive molecules, advanced materials, and innovative technologies . As research continues to uncover new applications for this compound, its importance is expected to grow further , driving innovation across scientific fields .

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